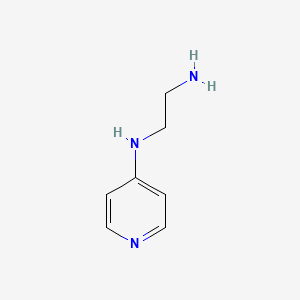

N-(2-aminoethyl)pyridin-4-amine

Description

N-(2-aminoethyl)pyridin-4-amine is a secondary amine featuring a pyridine ring substituted at the para-position with an aminoethyl (-NH-CH2-CH2-NH2) group.

Key properties inferred from structurally related compounds include:

- Basicity: The secondary amine and pyridine nitrogen contribute to moderate basicity, enabling participation in acid-base reactions and metal coordination.

- Solubility: Likely soluble in polar solvents (e.g., water, ethanol) due to amine groups, though substituents on the pyridine ring may alter this behavior .

- Coordination Chemistry: The aminoethyl group and pyridine nitrogen can act as donor sites for metal ions, as seen in silver(I) complexes of similar ligands .

Properties

IUPAC Name |

N'-pyridin-4-ylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-3-6-10-7-1-4-9-5-2-7/h1-2,4-5H,3,6,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWVWEGOXLGPYDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Outcomes

-

Reactants : 4-Aminopyridine (1 eq), glyoxal (40% aqueous solution, 1.2 eq), acetic acid (catalyst), NaBH3CN (1.5 eq).

-

Temperature : Room temperature, 24 hours.

-

Yield : 58–62% after purification via silica gel chromatography.

This method avoids hazardous intermediates but requires careful pH control to prevent over-reduction or polymerization. The use of NaBH3CN ensures selective reduction of the imine bond without affecting the pyridine ring.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig cross-coupling reaction enables direct C–N bond formation between halogenated pyridines and ethylenediamine derivatives. For N-(2-aminoethyl)pyridin-4-amine, 4-bromopyridine is coupled with N-Boc-ethylenediamine, followed by deprotection.

Key Steps and Optimization

-

Catalytic System : Pd2(dba)3 (2 mol%), XantPhos (4 mol%), Cs2CO3 (2 eq).

-

Solvent : Toluene, reflux at 110°C for 12 hours.

-

Deprotection : TFA/DCM (1:1) at reflux for 2 hours.

This method provides excellent regioselectivity but faces challenges in handling air-sensitive catalysts and protecting group strategies. Side products, such as bis-aminated derivatives, are minimized using bulky ligands like XantPhos.

Nucleophilic Substitution of 4-Chloropyridine with Ethylenediamine

4-Chloropyridine undergoes nucleophilic aromatic substitution with ethylenediamine under high-temperature conditions. The reaction proceeds via a Meisenheimer complex, facilitated by electron-withdrawing groups on the pyridine ring.

Experimental Parameters

-

Reactants : 4-Chloropyridine (1 eq), ethylenediamine (5 eq), DMF, 120°C, 48 hours.

-

Base : KOtBu (2 eq) to deprotonate ethylenediamine.

While cost-effective, this route suffers from low yields due to competing hydrolysis of 4-chloropyridine and the need for excess ethylenediamine to drive the reaction.

Multi-Component Reaction Using TosOH Catalysis

A one-pot synthesis leverages 4-aminopyridine, formaldehyde, and ammonium chloride in the presence of TosOH. The reaction forms a methylene bridge, which is subsequently aminated.

Procedure and Efficiency

-

Catalyst : TosOH (0.2 eq), methanol solvent, 70°C, 12 hours.

-

Workup : Extraction with ethyl acetate and column chromatography.

This method simplifies purification but requires precise stoichiometry to avoid oligomerization. The TosOH catalyst enhances imine formation kinetics, enabling milder conditions compared to traditional acid catalysts.

Reduction of Nitro-Containing Precursors

4-Nitropyridine derivatives are reduced to amines using iron and mineral acids. For this compound, 4-nitro-N-(2-nitroethyl)pyridine is hydrogenated over Raney nickel.

Reduction Protocol

-

Substrate : 4-Nitro-N-(2-nitroethyl)pyridine (1 eq), H2 (1 atm), Raney Ni (10 wt%), ethanol, 25°C, 6 hours.

This method benefits from high atom economy but necessitates the synthesis of nitroethyl intermediates, which adds complexity to the workflow.

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Reductive Amination | 58–62 | Mild conditions, scalable | Requires pH control |

| Buchwald-Hartwig | 45–50 | Regioselective, modular | High catalyst cost |

| Nucleophilic Substitution | 35–40 | Low-cost reagents | Low yield, side reactions |

| Multi-Component Reaction | 50–55 | One-pot synthesis | Sensitive to stoichiometry |

| Nitro Reduction | 70–75 | High efficiency | Multi-step precursor synthesis |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2-aminoethyl)pyridin-4-amine can undergo oxidation reactions, typically forming N-(2-aminoethyl)pyridin-4-imine. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: The compound can be reduced to form N-(2-aminoethyl)piperidine using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the aminoethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Ethylenediamine, sodium hydroxide.

Major Products:

Oxidation: N-(2-aminoethyl)pyridin-4-imine.

Reduction: N-(2-aminoethyl)piperidine.

Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Neurodegenerative Disease Research

Recent studies have identified derivatives of 2-aminopyridine, including N-(2-aminoethyl)pyridin-4-amine, as potential inhibitors of human neuronal nitric oxide synthase (hnNOS). These compounds exhibit high potency and selectivity, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance, a recent investigation reported a series of compounds based on this scaffold that showed significant inhibition of hnNOS with low toxicity profiles .

Alzheimer’s Disease Inhibition

The compound has been explored for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of Alzheimer’s disease. A study demonstrated that novel derivatives synthesized from 2-aminopyridine exhibited promising activity against both AChE and butyrylcholinesterase (BChE), highlighting their therapeutic potential .

Materials Science

Self-Assembled Monolayers (SAMs)

this compound has been utilized in the formation of self-assembled monolayers on gold substrates. These films have been studied for their interaction with biomolecules like thyroxine (T4), which is significant for biosensor applications. The ability to create functionalized surfaces through the self-assembly of this compound allows for enhanced sensitivity in biochemical detection systems .

Coordination Chemistry

Ligand Development

The compound serves as a ligand in coordination chemistry, forming complexes with various metal ions. Its nitrogen-containing structure enables it to coordinate effectively with transition metals, leading to the development of new catalysts. For example, studies have shown that metal complexes formed with this compound exhibit catalytic properties in organic reactions, such as the synthesis of indoles .

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Neurodegenerative Diseases | PMC10824152 | Identified as potent hnNOS inhibitors; promising for neurodegenerative therapies. |

| Alzheimer’s Disease | Scientific Reports | Novel derivatives showed effective inhibition of AChE and BChE. |

| Self-Assembled Monolayers | International Journal of Molecular Sciences | Demonstrated effective interaction with T4; potential for biosensor applications. |

| Coordination Chemistry | RSC Advances | Metal complexes exhibited catalytic activity in organic synthesis reactions. |

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity. This interaction can lead to inhibition or activation of enzymatic functions, affecting various biochemical pathways.

Comparison with Similar Compounds

N-[2-(Dimethylamino)ethyl]pyridin-2-amine

- Structure: Tertiary amine with a dimethylaminoethyl group attached to pyridin-2-amine.

- Coordination Behavior: Tertiary amines are weaker ligands for metal ions than primary/secondary amines, reducing its utility in metal complexation .

- Applications : Used in organic synthesis intermediates; less likely to form stable metal complexes compared to the target compound.

2-(2-Aminoethyl)pyridine

- Structure: Pyridine substituted at the ortho-position with an aminoethyl group.

- Key Differences :

- Regiochemistry : The ortho-substitution sterically hinders metal coordination compared to the para-substituted target compound. shows ortho-substituted analogs form disilver(I) complexes with distinct geometries .

- Synthetic Utility : Ortho-substituted derivatives may exhibit lower reactivity in coupling reactions due to steric effects.

N-(Nitrophenyl)pyridin-4-amine Derivatives

- Structure : Pyridin-4-amine linked to nitrophenyl groups (e.g., N-(2-nitrophenyl)pyridin-4-amine, CAS 25551-59-1).

- Key Differences: Electron-Withdrawing Effects: The nitro group reduces amine basicity and stabilizes negative charges, contrasting with the electron-donating aminoethyl group in the target compound. This affects reactivity in electrophilic substitution reactions . Applications: Nitro derivatives are often intermediates in pharmaceutical synthesis (e.g., antimalarials or kinase inhibitors), whereas aminoethyl-substituted compounds may prioritize metal binding or polymer crosslinking .

6-Chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine

- Structure : Pyrimidine ring with chloro and pyridinylethylamine substituents.

- Key Differences :

Comparative Data Table

Biological Activity

N-(2-aminoethyl)pyridin-4-amine, a derivative of pyridine, has attracted attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

This compound is characterized by an aminoethyl side chain attached to the 4-position of the pyridine ring. This structural feature is crucial for its biological activity, as it facilitates interactions with various biological targets.

Synthesis Methods:

- Two-component reactions involving aryl vinamidinium salts and 1,1-enediames have been employed to generate aryl-substituted derivatives of 2-aminopyridine, including this compound .

- Modification of existing compounds has also been reported to enhance biological activity and selectivity against specific targets .

Biological Activity

The biological activity of this compound is multifaceted, with significant implications in various therapeutic areas.

Antimicrobial Activity

Recent studies indicate that derivatives of pyridin-4-amines exhibit notable antimicrobial properties. For instance:

- Compounds based on this scaffold have demonstrated efficacy against Chlamydia species by inhibiting their growth through interference with metabolic pathways .

- The structural modifications in the amino group have been shown to enhance selectivity and potency against bacterial strains .

Neuroprotective Effects

This compound has been investigated for its potential as a neuroprotective agent:

- Research highlights its inhibitory action on neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. Compounds derived from this scaffold showed high potency and selectivity .

- The ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential for treating neurological disorders .

Enzyme Inhibition

The compound also exhibits enzyme inhibition properties:

- It has been identified as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both critical in Alzheimer's disease pathology. In vitro studies revealed significant inhibitory activity, suggesting its potential as a cognitive enhancer .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Chlamydia | 5.0 | |

| nNOS Inhibition | Human nNOS | 19 | |

| AChE Inhibition | Human AChE | 12 | |

| BChE Inhibition | Human BChE | 15 |

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features:

- Aminoethyl Side Chain : Enhances solubility and interaction with biological targets.

- Pyridine Ring Substitution : Variations at the 4-position significantly influence potency against different enzymes and pathogens.

- Electronic Properties : The balance between electron-withdrawing and electron-donating groups affects the compound's reactivity and selectivity.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2-aminoethyl)pyridin-4-amine and its derivatives?

Answer:

The synthesis typically involves coupling reactions using intermediates such as 4-chloropyridine derivatives. For example:

- Step 1: React 4-chloropyridine with ethylenediamine under controlled basic conditions to introduce the aminoethyl group.

- Step 2: Purify intermediates via column chromatography or recrystallization.

- Step 3: Functionalize the pyridine ring using Suzuki-Miyaura coupling for derivatives (e.g., adding methyl or nitro groups) .

- Characterization: Confirm purity (>95%) via HPLC and validate molecular weight using mass spectrometry (MS). Structural confirmation is achieved through H/C NMR and FT-IR spectroscopy .

Basic: What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Answer:

- NMR Spectroscopy: H NMR identifies proton environments (e.g., pyridin-4-amine protons at δ 8.2–8.5 ppm, aminoethyl protons at δ 2.7–3.1 ppm). C NMR confirms carbon backbone assignments .

- X-ray Crystallography: Resolves molecular packing and hydrogen-bonding interactions (e.g., N–H···N or C–H···Cl in crystal lattices). For intercalated compounds (e.g., in zirconium sulfophenylphosphonate), pair with molecular dynamics simulations to validate layer spacing .

- Mass Spectrometry: High-resolution MS (HRMS) ensures accurate molecular weight determination (±0.001 Da) .

Advanced: How can computational modeling resolve contradictions in structural data for intercalated this compound complexes?

Answer:

- Molecular Dynamics (MD): Simulate intercalation within layered materials (e.g., zirconium sulfophenylphosphonate) to predict orientation and hydrogen-bonding networks. Compare simulated XRD patterns with experimental data to validate layer spacing (e.g., 6.2–17.8 Å in monoclinic systems) .

- Density Functional Theory (DFT): Calculate electronic properties (e.g., charge distribution on the pyridine ring) to explain discrepancies in reactivity or spectroscopic data .

- Validation: Cross-check computational results with experimental techniques like TGA-DSC for thermal stability and FT-IR for functional group interactions .

Advanced: What strategies optimize the thermal stability of this compound in material science applications?

Answer:

- Thermal Analysis: Use TGA to assess decomposition profiles (e.g., single-stage decomposition above 300°C). DSC identifies phase transitions (e.g., endothermic peaks at 110–120°C for melting) .

- Stabilization Methods:

- Contradiction Management: If experimental TGA data deviates from simulations, re-evaluate force field parameters in MD or adjust sample preparation (e.g., humidity control) .

Advanced: How can researchers address selectivity challenges in biochemical interactions involving this compound?

Answer:

- Structural Analog Studies: Compare activity with derivatives (e.g., morpholine-based analogs) to identify critical binding motifs. For example, replacing pyridine with morpholine alters hydrogen-bonding capacity .

- Enzyme Assays: Test inhibition of target enzymes (e.g., cholinesterase) using fluorometric assays. Dose-response curves (IC) quantify selectivity .

- Computational Docking: Use AutoDock or Schrödinger Suite to predict binding affinities. Validate with mutagenesis studies on active-site residues .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Answer:

- Storage Conditions: Store at –20°C in airtight, light-resistant containers under inert gas (N/Ar). Solubility in DMSO (10 mM) allows aliquoting to avoid freeze-thaw cycles .

- Handling: Use gloves and PPE to prevent moisture absorption. For hygroscopic batches, pre-dry under vacuum (0.1 mmHg, 24 h) before use .

- Stability Monitoring: Perform periodic HPLC checks (e.g., every 6 months) to detect degradation (e.g., hydrolysis of the aminoethyl group) .

Advanced: How do substituents on the pyridine ring influence the compound’s electronic and reactivity profiles?

Answer:

- Electron-Donating Groups (e.g., –CH): Increase pyridine’s basicity (pK ~6.5 vs. ~3.5 for unsubstituted pyridine) and enhance nucleophilic aromatic substitution reactivity .

- Electron-Withdrawing Groups (e.g., –NO): Reduce basicity but improve stability in oxidative environments. DFT calculations show increased LUMO energy, lowering susceptibility to electrophilic attack .

- Experimental Validation: Compare Hammett constants (σ) of substituents with reaction kinetics (e.g., SNAr rates) to establish structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.